REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([I:9])=[CH:5][CH:4]=1.[NH:10]1[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]1.CCN(C(C)C)C(C)C>C1COCC1>[I:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][N:10]2[CH2:15][CH2:14][S:13](=[O:17])(=[O:16])[CH2:12][CH2:11]2)=[CH:4][CH:5]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrCC1=CC=C(C=C1)I
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Name
|
|
Quantity
|
0.546 g
|
Type
|
reactant
|
Smiles
|
N1CCS(CC1)(=O)=O
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Name
|
|
Quantity
|
0.882 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
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Details
|
Purification of the residue by MPLC (12-100% EtOAc-hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |